3-(1H-Benzimidazol-2-YL)alanine hydrochloride
Overview
Description
3-(1H-Benzimidazol-2-YL)alanine hydrochloride is a chemical compound with the molecular formula C10H12ClN3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with a benzimidazole moiety have been reported to inhibit receptor tyrosine kinases . These kinases play a crucial role in many cellular processes, including growth, differentiation, and metabolism.
Mode of Action
Benzimidazole derivatives have been shown to modulate the polymerization of tubulin , a protein that forms the microtubules of the cellular cytoskeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-YL)alanine hydrochloride typically involves the condensation of benzimidazole with alanine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process involves the following steps:
Condensation Reaction: Benzimidazole is reacted with alanine in the presence of a suitable acid catalyst.
Purification: The resulting product is purified using recrystallization techniques to obtain the hydrochloride salt in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of benzimidazole and alanine are reacted in industrial reactors.
Purification and Crystallization: The product is purified through industrial-scale recrystallization processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-2-YL)alanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
3-(1H-Benzimidazol-2-YL)alanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Aminobenzimidazole: A derivative with similar chemical properties and applications.
Benzimidazole-2-thiol: Another derivative with notable antimicrobial properties.
Uniqueness
3-(1H-Benzimidazol-2-YL)alanine hydrochloride is unique due to its specific structure, which combines the benzimidazole ring with an alanine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
2-amino-3-(1H-benzimidazol-2-yl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-6(10(14)15)5-9-12-7-3-1-2-4-8(7)13-9;/h1-4,6H,5,11H2,(H,12,13)(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBJHRMZZIYZDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700654 | |
Record name | 3-(1H-Benzimidazol-2-yl)alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90840-35-0 | |
Record name | 3-(1H-Benzimidazol-2-yl)alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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